molecular formula C22H14Cl2O2S B2492823 (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338424-02-5

(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone

Cat. No.: B2492823
CAS No.: 338424-02-5
M. Wt: 413.31
InChI Key: UVTYYDYLBGMSIQ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C22H14Cl2O2S and its molecular weight is 413.31. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthesis

  • A study by Salari et al. (2017) demonstrated the use of DABCO as an efficient catalyst for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl) methanone in an aqueous medium. This research showcases the synthetic utility of chlorophenyl and benzofuran compounds in producing complex molecular structures under catalytic conditions (Salari, Mosslemin, & Hassanabadi, 2017).

Clathrate Formation

  • Eto et al. (2011) explored the role of edge-to-face interaction between aromatic rings in clathrate formation, utilizing derivatives like (4-nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone as clathrate hosts for benzene guests. The findings highlight the importance of molecular interactions in the formation of inclusion complexes, which is relevant for understanding the behavior of chlorophenyl and benzofuran derivatives (Eto et al., 2011).

Structural Analysis

  • Choi et al. (2010) conducted a structural analysis of 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, providing insights into the molecular geometry and interactions within crystals of similar compounds. This study contributes to the understanding of the structural characteristics of chlorophenyl and benzofuran derivatives (Choi, Seo, Son, & Lee, 2010).

Synthesis of Novel Molecules

  • The research by Zhang et al. (2012) on the facile synthesis of novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones underlines the potential of chlorophenyl and benzofuran derivatives in creating compounds with unique structures and possible applications in various fields, including materials science and pharmacology (Zhang, Yan, Li, & Gao, 2012).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and it should be used for research purposes only.

Future Directions

Benzofuran derivatives are an emerging scaffold for antimicrobial agents , and substituted benzofurans have shown significant anticancer activities . Therefore, the future research directions could include further exploration of the biological activities of this compound and its derivatives.

Properties

IUPAC Name

(4-chlorophenyl)-[3-[(2-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O2S/c23-15-11-9-14(10-12-15)21(25)22-17(16-5-1-3-7-19(16)26-22)13-27-20-8-4-2-6-18(20)24/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTYYDYLBGMSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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